

quantitative comparison of AAK1 inhibitors in vitro

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Compound of Interest

Compound Name: TIM-098a

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A Comparative In Vitro Analysis of AAK1 Inhibitors

An essential guide for researchers in neuroscience and drug discovery, this document provides a quantitative comparison of key in vitro inhibitors of Adaptor-Associated Kinase 1 (AAK1). AAK1, a serine/threonine kinase, plays a pivotal role in clathrin-mediated endocytosis and has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders.

This guide summarizes the inhibitory potencies of several small molecules against AAK1, presenting key data in a clear, comparative format. Detailed experimental methodologies for common in vitro assays are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of AAK1 Inhibitors

The inhibitory activities of various compounds against AAK1 have been characterized using a range of in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_i) are key parameters for quantifying inhibitor potency. The table below provides a summary of reported values for several AAK1 inhibitors.

Inhibitor	In Vitro IC50 (nM)	Cellular IC50 (nM)	Ki (nM)	Notes
LP-935509	3.3[1][2][3]	2.8[4]	0.9[1][2][3]	Orally active, brain-penetrant, and ATP-competitive. Also inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[1][2]
LP-922761	4.8[5]	7.6[5][6]	-	Potent and selective, with restricted brain penetration.[6]
BMT-090605	0.6[1]	-	-	A potent and selective inhibitor.[1]
AAK1-IN-9	10.92[1]	-	-	-
AAK1-IN-10	9.62[1]	-	-	-
SGC-AAK1-1	270[5]	-	9[5]	A chemical probe targeting AAK1.
TIM-098a	240[1][7]	870[7]	-	A selective inhibitor with no activity against CaMKK isoforms.[1][7]
AAK1/HDACs-IN-1	15.9	-	-	A dual inhibitor of AAK1 and HDACs.[1]
AAK1 inhibitor 25A	-	-	8	A potent and selective inhibitor of AAK1 and the

closely related
kinase BMP2K.
[\[8\]](#)

Experimental Protocols

The following sections detail the methodologies for common in vitro assays used to quantify AAK1 inhibition.

In Vitro Kinase Assay (Generic Protocol)

This assay measures the direct inhibition of AAK1 enzymatic activity.

Materials:

- Recombinant AAK1 enzyme
- AAK1 substrate (e.g., a peptide derived from the $\mu 2$ subunit of the AP-2 complex)
- ATP (adenosine triphosphate)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[\[9\]](#)
- Test inhibitors
- Detection reagents (e.g., [γ -³²P]ATP for radiometric detection, or antibodies for non-radiometric detection)

Procedure:

- Prepare a reaction mixture containing the recombinant AAK1 enzyme and its substrate in the kinase buffer.
- Add the test inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.

- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).^[7]
- Stop the reaction.
- Quantify the amount of phosphorylated substrate. This can be achieved through methods such as radiometric assays using [γ -³²P]ATP, or non-radiometric methods like ELISA or fluorescence-based assays.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.

Materials:

- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer)
- Recombinant AAK1 enzyme
- Kinase buffer
- Test inhibitors

Procedure:

- A mixture of the AAK1 enzyme and the europium-labeled anti-tag antibody is prepared.
- The test inhibitor is added at various concentrations.
- The Alexa Fluor™ 647-labeled tracer is added to the mixture.
- The components are incubated at room temperature for approximately one hour to allow for binding to reach equilibrium.^[9]

- The FRET signal is measured using a suitable plate reader. The binding of the tracer and antibody to the kinase results in a high FRET signal.
- Inhibitors that bind to the ATP site of AAK1 will compete with the tracer, leading to a decrease in the FRET signal.
- The IC50 value is calculated by analyzing the dose-response curve of the inhibitor.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block AAK1 activity within a cellular context.

Materials:

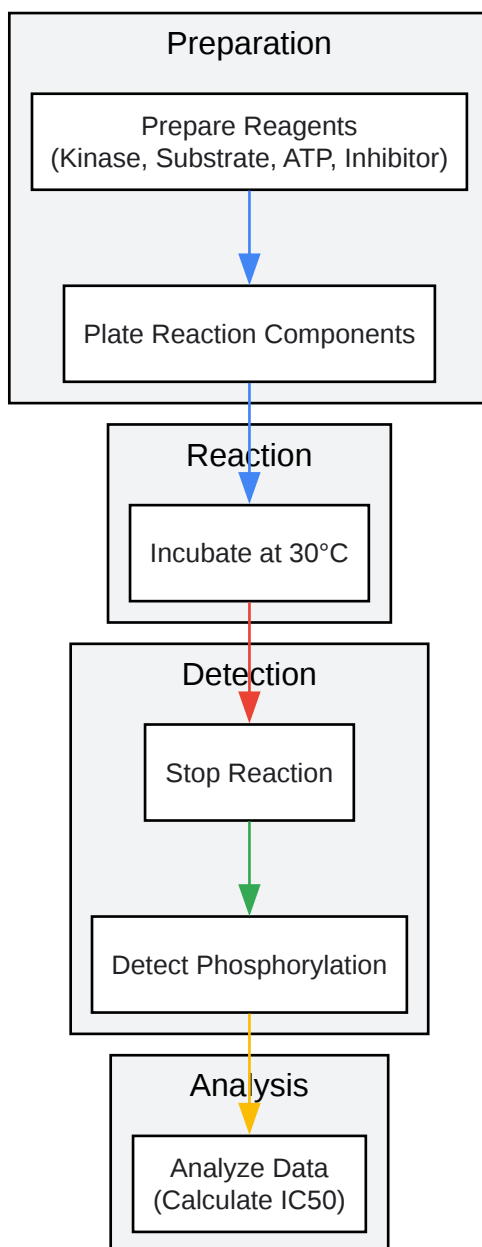
- A suitable cell line (e.g., HEK293T)
- Test inhibitors
- Lysis buffer
- Antibodies specific for the phosphorylated form of an AAK1 substrate (e.g., phospho-AP2M1 (Thr156))
- Western blotting or ELISA reagents

Procedure:

- Cells are cultured and then treated with the test inhibitor at various concentrations.
- After an incubation period, the cells are lysed to release the cellular proteins.
- The level of phosphorylation of a known AAK1 substrate, such as the μ 2 subunit of the AP-2 complex at threonine 156, is quantified using techniques like Western blotting or ELISA with a phospho-specific antibody.
- A decrease in the phosphorylation signal indicates inhibition of AAK1 activity.
- The cellular IC50 value is determined from the dose-response curve.

Visualizing AAK1's Role and Inhibition

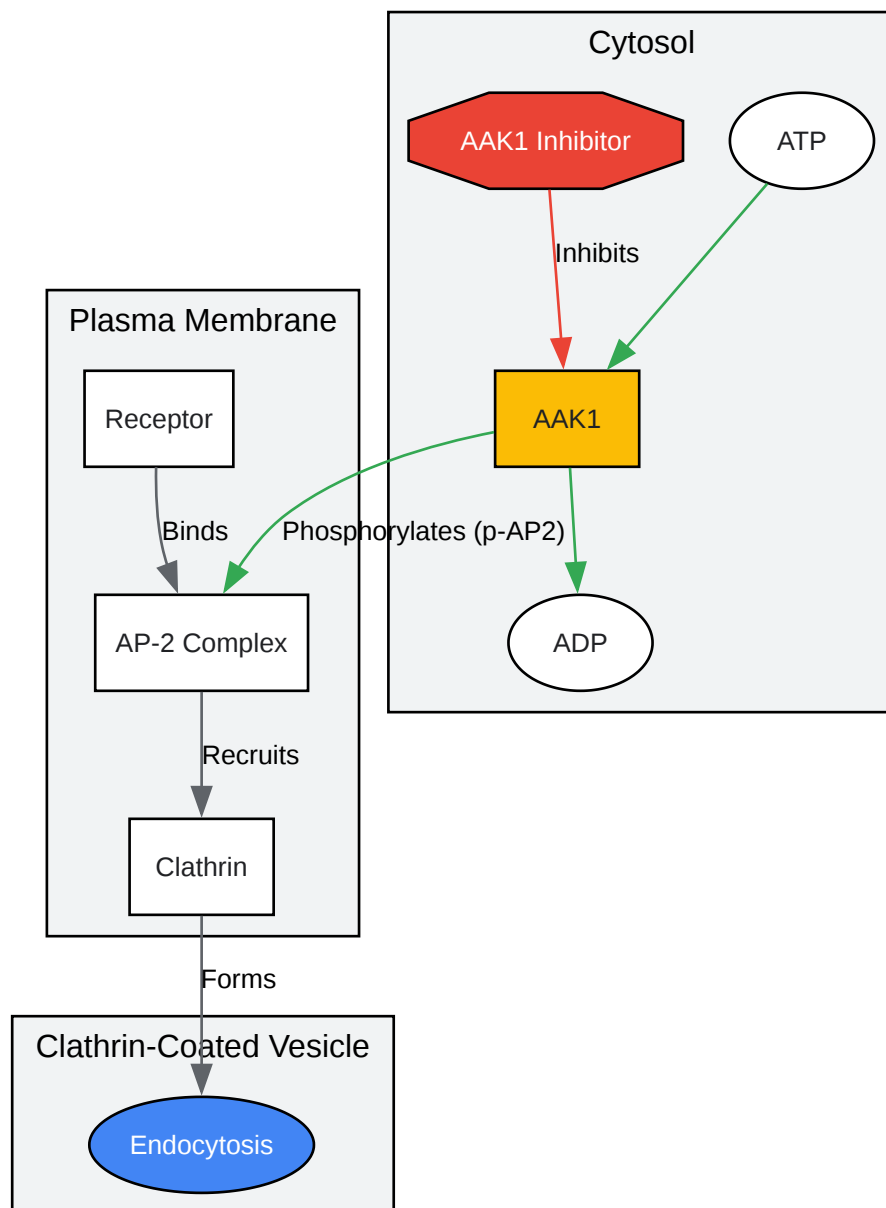
To better understand the context of AAK1 inhibition, the following diagrams illustrate a typical experimental workflow and the kinase's position in a key signaling pathway.



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Workflow for an in vitro kinase inhibition assay.

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis, a key process for internalizing cell surface receptors and other cargo.



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AAK1's role in clathrin-mediated endocytosis.

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